![molecular formula C15H19N3OS B15317979 3-({3-Thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide](/img/structure/B15317979.png)
3-({3-Thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({3-Thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thia and azaspiro moieties in its structure contributes to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-({3-Thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide typically involves a multi-step process. One common method includes the condensation of ketones (such as 4-methylcyclohexanone or cyclohexanone) with aromatic amines (like 4-bromoaniline or 4-fluoroaniline) and mercaptoacetic acid in dry benzene. This reaction forms the corresponding substituted aryl-1-thia-4-azaspiro[4.5]decane derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
3-({3-Thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-({3-Thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: Its unique structural properties make it a candidate for developing new materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism of action of 3-({3-Thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or proteins involved in cancer cell proliferation. The exact pathways and targets are still under investigation, but its structure suggests it could interfere with cellular processes critical for cancer cell survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Thia-4-azaspiro[4.5]decane: A related compound with similar structural features but different functional groups.
Thiazolopyrimidine: Another compound with a thia and azaspiro moiety, used in medicinal chemistry.
1,3,4-Thiadiazole: A compound with a thiadiazole ring, known for its biological activity.
Uniqueness
3-({3-Thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide is unique due to its specific combination of thia and azaspiro moieties, which confer distinct chemical reactivity and potential biological activity. Its ability to form stable complexes with various biological targets makes it a promising candidate for further research and development.
Eigenschaften
Molekularformel |
C15H19N3OS |
|---|---|
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
3-(3-thia-1-azaspiro[4.5]dec-1-en-2-ylamino)benzamide |
InChI |
InChI=1S/C15H19N3OS/c16-13(19)11-5-4-6-12(9-11)17-14-18-15(10-20-14)7-2-1-3-8-15/h4-6,9H,1-3,7-8,10H2,(H2,16,19)(H,17,18) |
InChI-Schlüssel |
MEHKHFLKUSZLPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)CSC(=N2)NC3=CC=CC(=C3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


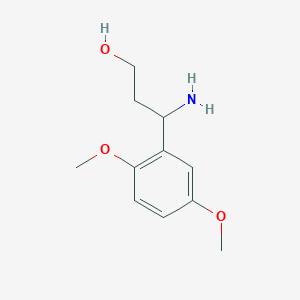

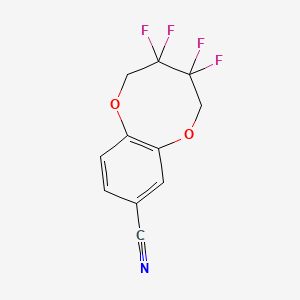
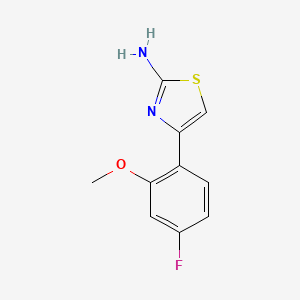
![benzyl6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylatedihydrochloride](/img/structure/B15317924.png)
![tert-butylN-[2-(1,4-oxazepan-2-yl)ethyl]carbamate](/img/structure/B15317926.png)
![tert-butyl N-[2-(3-bromopropyl)phenyl]carbamate](/img/structure/B15317934.png)
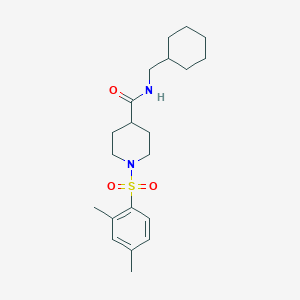



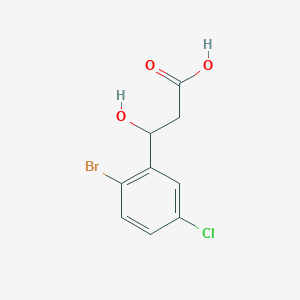
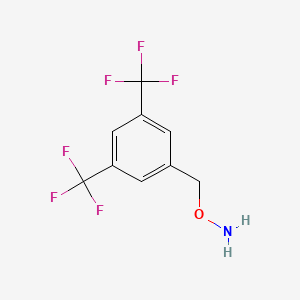
![4-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-1-methyl-1H-pyrazole](/img/structure/B15317971.png)
